molecular formula C28H46O2 B12327831 Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-

Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-

Cat. No.: B12327831
M. Wt: 414.7 g/mol
InChI Key: FQZKJOXMMQIPSE-QWLDTDPHSA-N
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Description

Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- is a naturally occurring sterol derivative. Sterols are a subgroup of steroids and an important class of organic molecules. This compound is characterized by its unique structure, which includes a double bond at positions 5 and 22 and hydroxyl groups at positions 1 and 3. It is often found in various fungi and plants and plays a crucial role in their biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- typically involves multiple steps, starting from simpler sterol precursors. One common method includes the methylation of ergosta-1,4,7-trien-3-one, followed by epoxidation and subsequent reduction to yield the desired diol . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as fungi or plants, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to obtain high-purity Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-.

Chemical Reactions Analysis

Types of Reactions: Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.

    Substitution: Hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), Alkyl halides (R-X)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ergosta-5,22-diene-1,3-dione, while reduction could produce ergosta-5,22-diene-1,3-diol derivatives with altered double bonds.

Scientific Research Applications

Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- exerts its effects involves its interaction with cell membranes. The hydroxyl groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport .

Comparison with Similar Compounds

Uniqueness: Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(1S,3R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol

InChI

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-9,17-19,21-26,29-30H,10-16H2,1-6H3/b8-7+/t18-,19+,21+,22?,23+,24?,25?,26-,27+,28-/m0/s1

InChI Key

FQZKJOXMMQIPSE-QWLDTDPHSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C

Origin of Product

United States

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